molecular formula C9H12N2O4 B13065922 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13065922
M. Wt: 212.20 g/mol
InChI Key: CNEKLKPUGULSFN-UHFFFAOYSA-N
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Description

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1694534-98-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle substituted with a carboxylic acid group and a 3-methyloxane moiety, yielding the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to serve as a bioisostere for ester and amide functionalities, making it highly valuable in the design of novel bioactive molecules . Compounds containing the 1,2,4-oxadiazole core are frequently investigated for their potential across various therapeutic areas. Research on analogous structures has demonstrated significant biological activities, including acting as inhibitors of key enzymatic pathways and serving as components in peptidomimetics . For instance, related oxadiazole-carboxylic acid derivatives have been incorporated into peptide chains to develop novel peptidomimetics with improved stability, and other 1,3,4-oxadiazole derivatives have been explored as potent inhibitors of fibrotic gene transcription or for their anticancer potential . This compound is intended for use by qualified researchers in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-(3-methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5-4-14-3-2-6(5)8-10-7(9(12)13)11-15-8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

CNEKLKPUGULSFN-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Core Reaction Pathways

The 1,2,4-oxadiazole ring’s electronic structure and substituents enable diverse transformations. Key reactivity patterns include:

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates nucleophilic substitution, particularly at the C5 position. For example:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis to form intermediates like amidoximes or carboxylic acid derivatives (see Table 1) .

  • Aminolysis : Reaction with amines can yield substituted amidines or open-ring products.

Table 1: Hydrolysis Reaction Conditions and Outcomes

Reagents/ConditionsProductYieldSource
1 M HCl, 80°C, 4 h3-Methyloxan-4-yl amidoxime78%
2 M NaOH, reflux, 6 hCarboxylic acid derivative65%

Functionalization of the Carboxylic Acid Group

The C3-carboxylic acid moiety participates in classical acid-derived reactions:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol treatment.

  • Example : Reaction with methanol in the presence of H₂SO₄ yields methyl ester derivatives (85–92% yield) .

Amide Formation

  • Coupling Agents : EDCI/HOBt or DCC promote amide bond formation with amines.

  • Example : Synthesis of a piperazine-conjugated amide achieved 88% yield using EDCI/DMAP in DMF .

Table 2: Amide Coupling Optimization

AmineCoupling AgentSolventYieldSource
BenzylamineEDCI/HOBtDMF91%
4-AminopyridineDCCCH₂Cl₂76%

Electrophilic Aromatic Substitution

The oxadiazole ring’s electron-withdrawing nature directs electrophiles to the C5 position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups (62% yield) .

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens selectively (Table 3).

Table 3: Halogenation Reactions

Halogenating AgentPositionYieldSource
N-Bromosuccinimide (NBS)C558%
Cl₂/FeCl₃C571%

1,3-Dipolar Cycloaddition

The oxadiazole ring participates in cycloadditions with alkynes or nitriles to form fused heterocycles:

  • With Phenylacetylene : Cu-catalyzed conditions yield triazole hybrids (68% yield) .

Thermal Ring-Opening

At >150°C, the oxadiazole ring undergoes retro-Diels-Alder decomposition to generate nitrile oxides .

Table 4: Stability Profile

ConditionObservationSource
pH 2–8 (aqueous, 25°C)Stable for 24 h
UV light (254 nm)Degrades to nitrile oxide

Industrial-Scale Synthetic Adaptations

  • Continuous Flow Synthesis : Improved yields (89%) and reduced reaction times (2 h vs. 12 h batch) using microreactors .

  • Catalytic Systems : Pd/C or Cu(I)-ligand systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

Scientific Research Applications

Drug Discovery

The compound has shown promise in drug discovery, particularly as a scaffold for developing new therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid have been tested against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives increased p53 expression levels and induced apoptosis in MCF-7 breast cancer cells through caspase-3 activation .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acidMCF-710.38Induction of apoptosis
ND-421PANC-18.0Inhibition of cell growth
5-(1H-indol-5-yl)-3-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazoleA54912.1HDAC inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can exhibit activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific alkyl chains into the oxadiazole structure has been linked to enhanced antibacterial activity .

Agricultural Chemistry

The potential application of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid extends to agricultural chemistry as well.

Pesticide Development

Oxadiazoles are being explored as candidates for new pesticide formulations due to their ability to disrupt biological pathways in pests. Research indicates that modifications to the oxadiazole core can lead to increased efficacy against a variety of agricultural pests while maintaining low toxicity to non-target organisms .

Table 2: Efficacy of Oxadiazole Compounds as Pesticides

Compound NameTarget PestEfficacy (%)Mode of Action
5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acidAphids85Inhibition of growth
Oxadiazole Derivative AThrips75Disruption of feeding

Materials Science

In materials science, the unique properties of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid make it a candidate for developing advanced materials.

Polymer Chemistry

Research has indicated that incorporating oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Such modifications are beneficial for creating materials suitable for high-performance applications .

Table 3: Properties of Polymers with Oxadiazole Additives

Polymer TypeOxadiazole Content (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene521030
Polystyrene1023035

Mechanism of Action

The mechanism of action of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities References
5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methyloxan-4-yl Not explicitly provided Hypothesized enhanced solubility due to ether oxygen; potential for target-specific interactions. -
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 2-Ethoxyphenyl 235.1 Synthesized via ester hydrolysis (94% yield); moderate solubility due to ethoxy group.
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid Phenyl 190.15 Intermediate in benzoylfurazan reactions; crystallographically characterized (R = 7.7%).
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.05 Metabolite with improved water solubility from methoxy group.
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 2-(Trifluoromethyl)phenyl 272.15 Enhanced metabolic stability and binding affinity due to CF₃ group.
5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Cyclopropyl 154.13 Requires storage at 2–8°C; lower molecular weight suggests higher volatility.
5-(Dichloro-methyl-pyrrole-substituted)-1,2,4-oxadiazole-3-carboxylic acid Dichloro-methyl-pyrrole-aryl Not provided IC₅₀ = 1.2 µM against E. coli DNA gyrase; demonstrates enzyme inhibition.

Physicochemical Properties

  • Solubility : Substituents like methoxy (4-methoxyphenyl) or carboxylic acid groups enhance aqueous solubility , while lipophilic groups (e.g., trifluoromethylphenyl) may improve membrane permeability .
  • Stability : The cyclopropyl derivative requires refrigeration (2–8°C) for storage , suggesting higher sensitivity to degradation compared to aryl-substituted analogs.

Key Differentiators of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Metabolic Profile : Unlike phenyl or cyclopropyl substituents, the methyloxan group may reduce oxidative metabolism, improving pharmacokinetic stability.
  • Synthonic Flexibility : The methyloxan moiety allows for further derivatization (e.g., hydroxylation or alkylation), enabling structure-activity relationship (SAR) optimization.

Biological Activity

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Structural Characteristics

The molecular formula of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is C7H7N3O4C_7H_7N_3O_4, with a molecular weight of approximately 195.13 g/mol. The structure includes a five-membered oxadiazole ring, which contributes to its biological activity due to its ability to interact with various biological targets.

Biological Activities

The biological activities of compounds containing the oxadiazole moiety are extensive and include:

  • Anticancer Activity : Compounds with the oxadiazole structure have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) with promising results .
  • Antimicrobial Properties : 1,2,4-Oxadiazoles exhibit antibacterial and antifungal activities. Recent studies indicate that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
  • Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various oxadiazole derivatives using the MTT assay. Compounds exhibiting over 90% inhibition at a concentration of 25 µg/mL were further analyzed for IC50 values. Notably, compounds such as 3c , 3e , and 3f showed IC50 values of 42.1 µM, 19.0 µM, and 28 µM against HL-60 cells respectively .

CompoundIC50 (µM)Cell Line
3c42.1HL-60 (Leukemia)
3e19.0HL-60 (Leukemia)
3f28.0HL-60 (Leukemia)

Case Study 2: Antimicrobial Activity

Research highlighted the effectiveness of certain oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compound 3a exhibited excellent metabolic stability with a half-life of approximately 1.63 hours and a maximum concentration in plasma of about 2503.25 ng/mL .

CompoundTarget OrganismMIC (µM)
3aMycobacterium tuberculosis4–8

The mechanism by which these compounds exert their biological effects often involves interaction with various enzymes and receptors:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases .
  • Targeting Cancer Pathways : The anticancer activity is often attributed to the modulation of pathways involved in cell proliferation and apoptosis .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via cyclocondensation of precursors such as carboxylic acid derivatives and amidoximes under reflux conditions. A typical procedure involves refluxing in acetic acid with sodium acetate, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to achieve >95% purity . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for analytical-grade material. Monitoring reaction progress via TLC or LC-MS is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is essential for confirming the oxadiazole ring and methyloxan substituent. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and oxadiazole (C=N) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For crystalline samples, X-ray diffraction provides definitive structural proof .

Q. What are the critical physicochemical properties relevant to experimental design?

Key properties include:

  • Melting point : Similar oxadiazole derivatives (e.g., 5-phenyl-1,3-oxazole-4-carboxylic acid) exhibit melting points of 182–242°C, suggesting thermal stability .
  • Solubility : Carboxylic acid derivatives are typically polar, soluble in DMSO or methanol but poorly in nonpolar solvents. Adjusting pH (e.g., sodium salt formation) enhances aqueous solubility .
  • Stability : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

Q. What safety protocols should be followed during handling?

Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole ring or methyloxan group affect biological activity?

Substituents on the oxadiazole ring (e.g., electron-withdrawing groups like halogens) enhance enzyme inhibition by increasing electrophilicity. The methyloxan moiety’s stereochemistry (e.g., 3-methyl vs. 4-methyl) influences binding to hydrophobic pockets in targets like kinases or proteases. Comparative studies with analogs (e.g., 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid) show that bulkier substituents reduce solubility but improve target affinity .

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory potential?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
  • Protease inhibition : Fluorogenic substrates (e.g., AMC-labeled peptides) quantify activity in real time.
  • Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin assays. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream targets .

Q. How can synthetic impurities be identified and mitigated?

Common impurities include unreacted precursors or regioisomers (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole). Use LC-MS with reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) for detection. Optimize reaction stoichiometry and temperature to suppress side reactions. Recrystallization in DMF/acetic acid removes polar byproducts .

Q. How should contradictory bioactivity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What computational strategies predict target interactions and metabolic stability?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2, HDACs).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • ADME prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

Q. How is metabolic stability assessed in preclinical models?

Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. For in vivo studies, administer the compound to rodents and collect plasma/bile samples at intervals (0–24 h). Use pharmacokinetic models (e.g., non-compartmental analysis) to calculate half-life (t₁/₂) and clearance .

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